{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol
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Overview
Description
{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol is a heterocyclic compound that belongs to the thiazole and pyridine families This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol typically involves the annulation of a thiazole ring to a pyridine ring. One common method includes the reaction of hydrazonoyl halides with thiazole derivatives in the presence of ethanol and triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, amines, and substituted thiazole-pyridine compounds .
Scientific Research Applications
{6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit bacterial DNA gyrase, resulting in antimicrobial effects . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole and pyranothiazole share structural similarities with {6-Ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl}methanol.
Pyridine derivatives: Pyridine-based compounds, such as isothiazolo[5,4-b]pyridin-3(2H)-one, also exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other similar compounds .
Properties
Molecular Formula |
C11H14N2OS |
---|---|
Molecular Weight |
222.31 g/mol |
IUPAC Name |
(6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-yl)methanol |
InChI |
InChI=1S/C11H14N2OS/c1-4-8-6(2)7(3)10-9(5-14)13-15-11(10)12-8/h14H,4-5H2,1-3H3 |
InChI Key |
YILMKNNAOYLIOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C(=C1C)C)C(=NS2)CO |
Origin of Product |
United States |
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